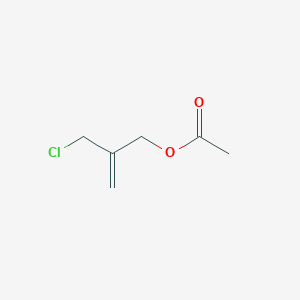

1-Chloro-2-methylene-3-acetoxypropane

Beschreibung

1-Chloro-2-methylene-3-acetoxypropane is a chlorinated organic compound characterized by a propane backbone with three distinct functional groups: a chlorine atom at position 1, a methylene (=CH₂) group at position 2, and an acetoxy (OAc) ester group at position 3. Its molecular formula is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol. The compound’s structure (Cl–CH₂–C(=CH₂)–OAc) combines electrophilic (Cl), unsaturated (methylene), and polar (acetoxy) moieties, making it reactive in substitution, addition, and ester hydrolysis reactions.

Eigenschaften

Molekularformel |

C6H9ClO2 |

|---|---|

Molekulargewicht |

148.59 g/mol |

IUPAC-Name |

2-(chloromethyl)prop-2-enyl acetate |

InChI |

InChI=1S/C6H9ClO2/c1-5(3-7)4-9-6(2)8/h1,3-4H2,2H3 |

InChI-Schlüssel |

KPLAIUKWZKPIQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(=C)CCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 1-Chloro-2-methylene-3-acetoxypropane with four structurally related compounds:

Physical and Chemical Properties

- Volatility and Boiling Points: Allyl chloride (BP: 44–46°C) and methallyl chloride (BP: 72–74°C) are volatile due to their low molecular weights and non-polar alkenes. In contrast, this compound’s acetoxy group increases polarity and molecular weight, likely raising its boiling point above 150°C (estimated). Chloroacetone (BP: 119°C) and 1-Chloro-2-methyl-2-propanol (BP: 142°C) align with this trend, where polar groups elevate boiling points .

- Solubility: The acetoxy group enhances solubility in polar solvents (e.g., acetone, ethyl acetate) compared to allyl/methallyl chlorides, which are more soluble in hydrocarbons. Chloroacetone’s ketone group allows miscibility with alcohols and ethers, while 1-Chloro-2-methyl-2-propanol’s hydroxyl group enables water solubility .

Reactivity :

- Nucleophilic Substitution : Allyl and methallyl chlorides undergo SN2 reactions at the chlorine site. The target compound’s acetoxy group may stabilize adjacent charges, altering substitution kinetics .

- Hydrolysis : The acetoxy group in this compound is prone to hydrolysis, yielding acetic acid and a chlorinated diol. This contrasts with chloroacetone, which resists hydrolysis due to its electron-withdrawing ketone .

- Polymerization : Methallyl chloride’s branched alkene participates in radical polymerizations. The target compound’s methylene group may similarly initiate copolymerization but with steric hindrance from the acetoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.